molecular formula C19H17N3O3S B2516471 N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-64-7

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2516471
CAS RN: 900003-64-7
M. Wt: 367.42
InChI Key: VTNZQLXHOVKGRG-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related organic compounds that share some structural features with the compound . For instance, the synthesis of pyrazine derivatives is a common theme in these studies. The first paper discusses the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which are structurally related to pyrazine carboxamides . The second paper describes the synthesis and characterization of a benzothiazolyl pyrazine carboxamide, which also shares the pyrazine moiety .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. In the first paper, the synthesis begins with hydrolytic cleavage or condensation reactions to obtain amino pyrazole carboxamides, which are then reacted with thiols to produce tetrahydro pyrazolo diazepinones . The second paper outlines a reaction between an amino benzothiazolyl compound and pyrazine-2-carboxylic acid to synthesize a benzothiazolyl pyrazine carboxamide . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" would likely be characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy, as demonstrated in the second paper . These techniques allow for the determination of the compound's functional groups, molecular framework, and the presence of specific substituents.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insight into the reactivity of similar structures. The pyrazine moiety, for example, is known to participate in various chemical reactions due to its nitrogen-containing heterocyclic system. The papers suggest that the amino group in the pyrazole carboxamides can react with thiols to form sulfanyl derivatives , and the carboxamide group can be involved in the formation of amide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol moiety could affect the compound's electron distribution and polarity, while the thiophenyl group could contribute to its aromatic character. The pyrazine core is likely to impart stability and rigidity to the molecule. The compound's solubility, melting point, and reactivity would be determined by these structural features and could be predicted based on the behavior of similar compounds discussed in the papers .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the potential for compounds like N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide to serve as precursors or intermediates in the synthesis of various heterocyclic derivatives. These processes are foundational in medicinal chemistry, leading to the development of new therapeutic agents with potential antibacterial, antifungal, and anticancer properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Anticancer Evaluation

The synthesis of novel organic compounds and their evaluation against various bacterial and fungal strains, as well as cancer cell lines, showcases the direct application of such compounds in biomedical research. For example, derivatives synthesized through the reaction of related compounds have shown significant antimicrobial and anticancer activity, underscoring the importance of these compounds in the development of new therapeutic options (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactivity and Electronic Properties

The facile synthesis and electronic property analysis of related pyrazine and thiophene derivatives highlight the potential for compounds like N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide in materials science. Studies focusing on density functional theory (DFT) calculations reveal insights into the reactivity parameters and nonlinear optical properties, suggesting applications in electronic materials and sensors (Ahmad et al., 2021).

Antioxidant Activities

The synthesis of novel carboxamides based on pyrazolobenzothiazine ring systems and their evaluation for antioxidant activities demonstrate the compound's potential utility in oxidative stress-related research. Such compounds could serve as templates for the development of novel antioxidants, with implications for treating diseases associated with oxidative stress (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(20-13-5-6-15-16(11-13)25-12-24-15)22-9-8-21-7-1-3-14(21)18(22)17-4-2-10-26-17/h1-7,10-11,18H,8-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZQLXHOVKGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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